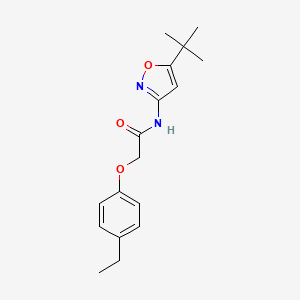![molecular formula C19H24N4O2 B4431368 2-{4-[2-(2,3-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4431368.png)
2-{4-[2-(2,3-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine
Overview
Description
2-{4-[2-(2,3-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPP is a pyrimidine derivative that has been synthesized using different methods and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
2-{4-[2-(2,3-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine is believed to act as a partial agonist of the D2 dopamine receptor and a partial agonist of the 5-HT1A serotonin receptor. This compound has also been shown to modulate the activity of other ion channels and receptors, including the NMDA receptor, voltage-gated potassium channels, and GABA-A receptors. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the alteration of gene expression. This compound has been shown to increase the release of dopamine and serotonin in the brain, suggesting its potential as a treatment for mental disorders. This compound has also been found to enhance the activity of NMDA receptors, which are involved in learning and memory processes.
Advantages and Limitations for Lab Experiments
2-{4-[2-(2,3-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine has several advantages for lab experiments, including its high purity, stability, and solubility in water. This compound can also be easily synthesized using different methods, making it readily available for research purposes. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 2-{4-[2-(2,3-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine, including its potential as a treatment for mental disorders, its role in modulating ion channels and receptors in the brain, and its potential as a tool for studying the underlying mechanisms of neurological diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in different fields of scientific research.
Scientific Research Applications
2-{4-[2-(2,3-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine has been found to have potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and drug discovery. This compound has been shown to exhibit antipsychotic, anxiolytic, and antidepressant effects in animal models, making it a potential candidate for the development of new drugs to treat mental disorders. This compound has also been found to modulate the activity of ion channels and receptors in the brain, suggesting its potential as a tool for studying the underlying mechanisms of neurological diseases.
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-6-4-7-17(15(14)2)25-16(3)18(24)22-10-12-23(13-11-22)19-20-8-5-9-21-19/h4-9,16H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHDDCVJZIEKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N2CCN(CC2)C3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 5-methyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4431305.png)
![1-[(4-fluorophenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431306.png)

![methyl [4-chloro-2-(trifluoromethyl)phenyl]carbamate](/img/structure/B4431323.png)
![2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4431331.png)




![1-[2-(2,3-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4431383.png)

![4-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4431397.png)
